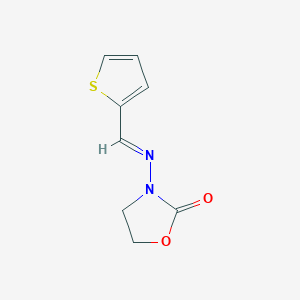
Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound features a nonanoate ester linked to a 3-phenyl-4,5-dihydroisoxazole moiety, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate, typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common synthetic route involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can produce isoxazole-linked glycol-conjugates in good yield within 15-20 minutes at 110°C .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for base-catalyzed reactions, chloramine-T for oxidative dehydrogenation, and various metal catalysts for cycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation with chloramine-T can yield 3,5-disubstituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By binding to these enzymes, the compound can exert anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Disubstituted Isoxazole: Known for their biological activities, including antimicrobial and antioxidant properties.
Pyrazole Derivatives: Exhibit a wide range of medicinal properties, such as antiviral and anticancer activities.
Uniqueness
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is unique due to its specific structure, which combines a nonanoate ester with a phenyl-substituted isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
394724-67-5 |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate |
InChI |
InChI=1S/C19H27NO3/c1-22-19(21)14-10-5-3-2-4-9-13-17-15-18(20-23-17)16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3 |
Clave InChI |
XWCYRXIJUSFEDM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC1CC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)



![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)


